molecular formula C12H10N2O2S B187971 3-Nitro-5-(phenylsulfanyl)aniline CAS No. 208038-89-5

3-Nitro-5-(phenylsulfanyl)aniline

Cat. No.: B187971
CAS No.: 208038-89-5
M. Wt: 246.29 g/mol
InChI Key: JYUWIOFDMMGBQI-UHFFFAOYSA-N
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Description

3-Nitro-5-(phenylsulfanyl)aniline, also known as 3-nitro-5-(phenylthio)benzenamine, is an organic compound with the molecular formula C12H10N2O2S and a molecular weight of 246.28 g/mol . This compound features a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to an aniline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5-(phenylsulfanyl)aniline typically involves the nitration of 5-(phenylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate or dinitrogen pentoxide can also be employed to achieve high selectivity and purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(phenylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Zn/HCl, Sn/HCl, Fe/HCl

    Substitution: Sodium amide (NaNH2) in liquid ammonia

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: 3-Amino-5-(phenylsulfanyl)aniline

    Substitution: Various substituted anilines depending on the nucleophile used

    Oxidation: 3-Nitro-5-(phenylsulfonyl)aniline

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5-(phenylsulfanyl)aniline is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-5-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-9-6-10(14(15)16)8-12(7-9)17-11-4-2-1-3-5-11/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWIOFDMMGBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351443
Record name 3-nitro-5-(phenylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208038-89-5
Record name 3-nitro-5-(phenylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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